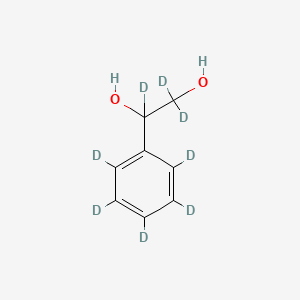

rac Styrene Glycol-d8

Overview

Description

rac Styrene Glycol-d8: is a deuterated form of styrene glycol, where eight hydrogen atoms are replaced with deuterium. This compound is often used in nuclear magnetic resonance (NMR) spectroscopy as a reference standard due to its unique isotopic labeling. It is a liquid, colorless, and has low volatility, making it suitable for various analytical applications .

Mechanism of Action

Target of Action

The primary target of rac Styrene Glycol-d8 is the hydrogen atoms in the Nuclear Magnetic Resonance (NMR) experiments . It is used as a reference compound for labeling hydrogen .

Mode of Action

This compound interacts with its targets by replacing the hydrogen atoms in the NMR experiments . This replacement allows the compound to be used as a reference for judging and correcting the signal position and intensity in NMR experiments .

Biochemical Pathways

The preparation of this compound usually involves a reaction with the bird methylation succinate of styrene alcohol-d8 . This process can be completed through chemical synthesis or enzyme-catalyzed reactions .

Pharmacokinetics

It is known that the compound has good solubility and can dissolve in many organic solvents, such as ethanol, dimethylformamide, and dichloromethane . This suggests that the compound may have good bioavailability.

Result of Action

The presence of this compound allows for the judgment and correction of signal position and intensity in NMR experiments . It is also commonly used in quantitative analysis and metabolic research .

Action Environment

This compound is a liquid that is colorless and transparent, with low volatility . It should be kept away from open flames or high temperatures and stored in sealed containers . It should also avoid contact with oxidants and acidic substances . Proper protective equipment, such as gloves and goggles, should be worn when handling the compound . If contact with skin or eyes occurs, it should be immediately washed with plenty of clean water and medical treatment should be sought .

Biochemical Analysis

Cellular Effects

It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of “rac Styrene Glycol-d8” is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “this compound” change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of “this compound” vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

“this compound” is involved in several metabolic pathways. It interacts with various enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

“this compound” is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Always handle “this compound” with care and follow safety procedures, as it should be kept away from open flames or high temperatures, and stored in sealed containers .

Preparation Methods

Synthetic Routes and Reaction Conditions: rac Styrene Glycol-d8 is typically synthesized through the reaction of styrene oxide with deuterated water (D2O) under acidic or basic conditions. The reaction involves the opening of the epoxide ring in styrene oxide, followed by the incorporation of deuterium atoms from D2O .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: rac Styrene Glycol-d8 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated benzaldehyde or benzoic acid.

Reduction: Reduction reactions can convert it to deuterated ethylbenzene.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

Oxidation: Deuterated benzaldehyde, deuterated benzoic acid.

Reduction: Deuterated ethylbenzene.

Substitution: Various deuterated derivatives depending on the substituent introduced.

Scientific Research Applications

rac Styrene Glycol-d8 is widely used in scientific research due to its unique properties:

Chemistry: It serves as a reference standard in NMR spectroscopy for calibrating chemical shifts and quantifying deuterium content.

Biology: It is used in metabolic studies to trace deuterium incorporation in biological systems.

Medicine: It aids in drug development by providing insights into the metabolic pathways of deuterated drugs.

Comparison with Similar Compounds

Styrene Glycol: The non-deuterated form of rac Styrene Glycol-d8.

Deuterated Benzyl Alcohol: Another deuterated compound used in NMR spectroscopy.

Deuterated Ethylbenzene: A product of the reduction of this compound

Uniqueness: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its low volatility and good solubility in organic solvents make it versatile for various applications .

Biological Activity

Rac Styrene Glycol-d8, a deuterated derivative of styrene glycol, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

This compound is characterized by the molecular formula and a unique structure that allows it to participate in various biological interactions. Its deuterated form enhances its stability and makes it useful in tracing studies due to the distinct mass difference from non-deuterated compounds.

The biological activity of this compound primarily stems from its ability to interact with cellular components. Key mechanisms include:

- Metabolic Activation : this compound may undergo metabolic activation through cytochrome P450 enzymes, leading to the formation of reactive metabolites that can influence cellular signaling pathways.

- Polymerization : The compound can participate in polymerization reactions, forming stable polymers that may have distinct biological properties compared to their monomeric forms.

- Enzyme Interaction : The compound's structure allows it to interact with various enzymes and receptors, potentially modulating their activity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Induced cytotoxicity in lung cells at high concentrations | In vitro assays using human lung cell lines |

| Study 2 | Demonstrated potential as an anti-inflammatory agent | Animal model studies measuring inflammatory markers |

| Study 3 | Inhibited certain enzymatic activities related to metabolism | Enzyme assays with varying concentrations of this compound |

Case Studies

-

Cytotoxic Effects in Lung Cells :

A study investigated the cytotoxic effects of this compound on human lung cells. Results indicated that exposure to high concentrations led to significant cell death and alterations in cell morphology, suggesting a dose-dependent relationship between exposure levels and cytotoxicity . -

Anti-inflammatory Properties :

Another research effort evaluated the anti-inflammatory potential of this compound in a murine model of inflammation. The compound was found to reduce levels of pro-inflammatory cytokines, indicating its potential therapeutic role in inflammatory diseases . -

Enzymatic Inhibition :

A detailed enzymatic assay revealed that this compound could inhibit specific cytochrome P450 enzymes involved in drug metabolism. This inhibition may have implications for drug interactions and metabolic pathways .

Discussion

The biological activity of this compound suggests it could be a valuable compound in pharmacological applications. Its ability to induce cytotoxicity at elevated concentrations raises concerns regarding safety and exposure limits, particularly in occupational settings where styrene derivatives are prevalent. Conversely, its potential anti-inflammatory effects could be harnessed for therapeutic purposes.

Properties

IUPAC Name |

1,1,2-trideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/i1D,2D,3D,4D,5D,6D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMWNFMRSKOCEY-INHGFZCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C([2H])([2H])O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858404 | |

| Record name | 1-(~2~H_5_)Phenyl(~2~H_3_)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871217-81-1 | |

| Record name | 1-(~2~H_5_)Phenyl(~2~H_3_)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.